
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as MTMU, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives, which are known to exhibit various biological activities such as antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
Synthesis of Novel Compounds
Desai et al. (2007) reported the synthesis of a new series of aliphatic thiourea and various aryl urea compounds incorporating 1,3,5-s-triazine moiety. These compounds were tested for their antimicrobial properties against various microorganisms. The compounds were synthesized by reacting cyanuric chloride with thiophene-2-ethyl thiourea, followed by subsequent treatments with morpholine and various aryl ureas. The structural properties of these compounds were established using elemental analysis, NMR, IR, and mass spectral data (Desai, Mahajan, & Chikhalia, 2007).
Antileishmanial Activity
Süleymanoğlu et al. (2018) optimized 1,2,4-triazole derivatives with morpholine and evaluated their antileishmanial activities against Leishmania infantum promastigots. The structural and spectral parameters were determined, and the results showed that these compounds exhibit significant antiparasitic activities, with one compound in particular displaying substantial antileishmanial activity (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).
Synthesis of Pyridine and Naphthyridine Derivatives
Abdelrazek et al. (2010) presented the synthesis of novel pyridine and naphthyridine derivatives. The synthesized compounds underwent various reactions, including coupling with arene diazonium salts and reactions with hydrazines and urea derivatives, to afford different novel derivatives. These compounds' structures were confirmed by a range of methods, including IR, NMR, and elemental analysis (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Functionalized Heterocycles Preparation
Kabirifard, Ghahremani, and Afsharpoor (2015) developed a protocol for preparing functionalized heterocycles. The study emphasized the versatility of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione in reacting with various primary aromatic and secondary aliphatic amines, including morpholine. The reactions yielded corresponding thiophene and amide derivatives, with the structures being elucidated through several analytical techniques (Kabirifard, Ghahremani, & Afsharpoor, 2015).
Synthesis of Silatranes with Urea Functionality
Puri et al. (2011) focused on synthesizing novel silatranes with substituted urea functionality. The process involved the nucleophilic addition of various amines, including morpholine, to 3-isocyanatopropyltriethoxysilane. The resulting silatranes were characterized using several methods such as elemental analysis, IR, NMR, and mass spectroscopy. The structures of some compounds were also determined by X-ray crystallography (Puri, Singh, Chahal, Sharma, Wagler, & Kroke, 2011).
properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-16(17-10-14-2-1-8-23-14)18-11-15(13-3-9-22-12-13)19-4-6-21-7-5-19/h1-3,8-9,12,15H,4-7,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCFCCPSDSAFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

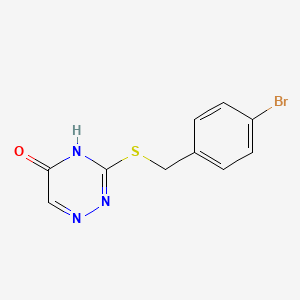
![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)

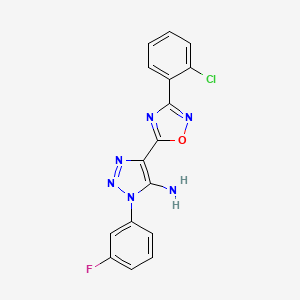
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)
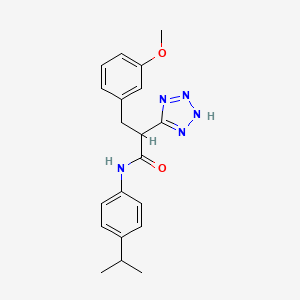

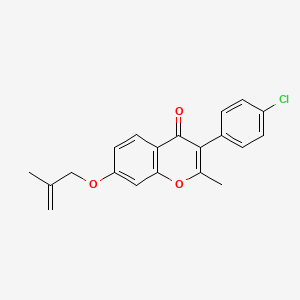
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
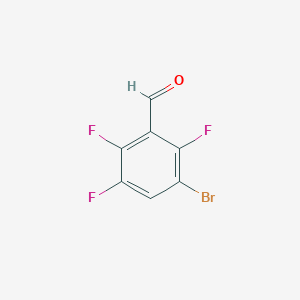
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)